molecular formula C19H19NO4 B4733793 ethyl 7-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate

ethyl 7-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No. B4733793
M. Wt: 325.4 g/mol
InChI Key: OIWWIZAGOAWNOB-UHFFFAOYSA-N
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Description

Ethyl 7-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known as EMDQ, is a synthetic compound with potential biological applications. It belongs to the class of quinolinecarboxylates and has been studied for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of ethyl 7-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and inflammation.
Biochemical and Physiological Effects:
ethyl 7-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory cytokines. It has also been shown to have antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 7-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate in lab experiments is its relatively low toxicity compared to other synthetic compounds. However, its limited solubility and stability in aqueous solutions can pose challenges in certain experiments.

Future Directions

Further research is needed to fully understand the mechanism of action of ethyl 7-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate and its potential therapeutic applications. Future studies could focus on optimizing the synthesis method to improve the compound's solubility and stability, as well as investigating its effects on specific cell types and disease models. Additionally, ethyl 7-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate could be further explored as a potential drug candidate for various inflammatory and tumor-related conditions.

Scientific Research Applications

Ethyl 7-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate has been studied for its potential therapeutic properties, particularly for its anti-inflammatory and anti-tumor effects. It has shown promising results in various in vitro and in vivo studies, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory cytokines.

properties

IUPAC Name

ethyl 7-(4-methylphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-3-24-19(23)15-10-14-16(20-18(15)22)8-13(9-17(14)21)12-6-4-11(2)5-7-12/h4-7,10,13H,3,8-9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWWIZAGOAWNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CC(CC2=O)C3=CC=C(C=C3)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 7-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate
Reactant of Route 2
ethyl 7-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate
Reactant of Route 3
ethyl 7-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate
Reactant of Route 4
ethyl 7-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate
Reactant of Route 5
ethyl 7-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate
Reactant of Route 6
ethyl 7-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate

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